molecular formula C6H9NO2 B14646564 3-Nitrohexa-2,4-diene CAS No. 51500-24-4

3-Nitrohexa-2,4-diene

Cat. No.: B14646564
CAS No.: 51500-24-4
M. Wt: 127.14 g/mol
InChI Key: SINBVKZZULNDNK-UHFFFAOYSA-N
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Description

3-Nitrohexa-2,4-diene is a conjugated diene with a nitro group attached to the third carbon atom. Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrohexa-2,4-diene typically involves the nitration of hexa-2,4-diene. One common method is the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by nitration . Another approach involves the dehydration of alcohols or dehydrohalogenation of organohalides .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Nitrohexa-2,4-diene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the nitro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Halogens, acids, and bases are frequently used in substitution reactions.

Major Products: The major products formed from these reactions include nitroalkanes, amines, and various substituted dienes .

Scientific Research Applications

3-Nitrohexa-2,4-diene has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 3-Nitrohexa-2,4-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The compound can participate in electrophilic addition reactions, where the nitro group acts as an electron-withdrawing group, stabilizing the intermediate carbocations. This stabilization facilitates various chemical transformations, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 3-Nitrohexa-2,4-diene is unique due to the presence of the nitro group, which significantly alters its reactivity and chemical behavior compared to other dienes. This makes it particularly useful in specific synthetic applications where the nitro group can participate in further chemical transformations.

Properties

CAS No.

51500-24-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

3-nitrohexa-2,4-diene

InChI

InChI=1S/C6H9NO2/c1-3-5-6(4-2)7(8)9/h3-5H,1-2H3

InChI Key

SINBVKZZULNDNK-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=CC)[N+](=O)[O-]

Origin of Product

United States

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